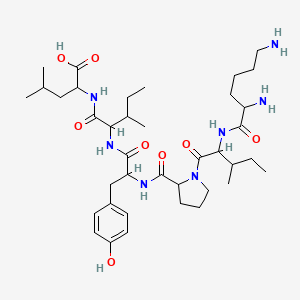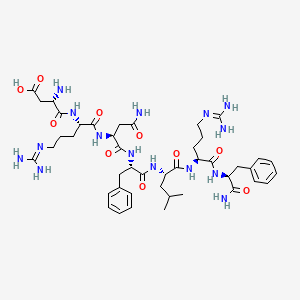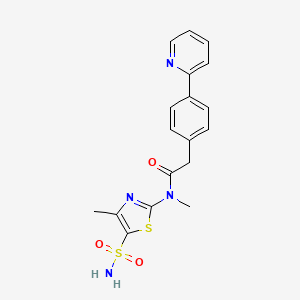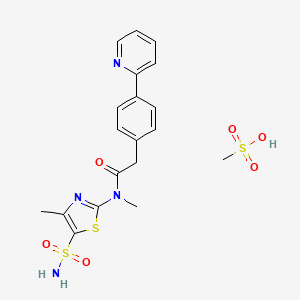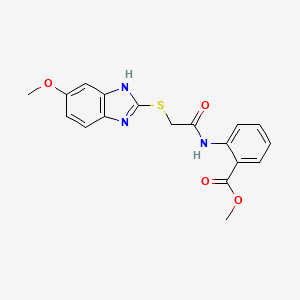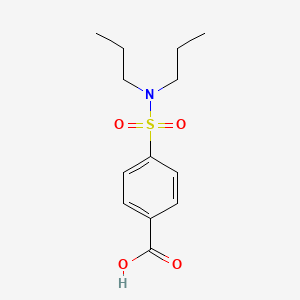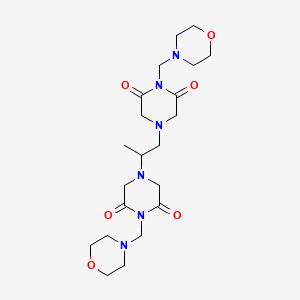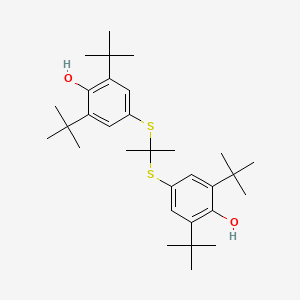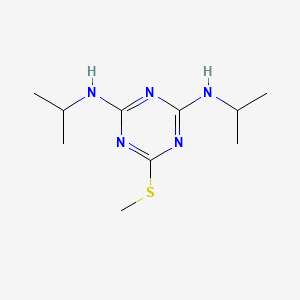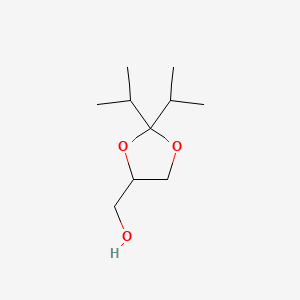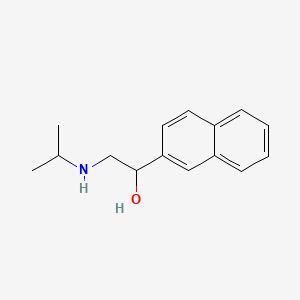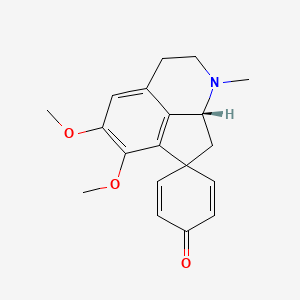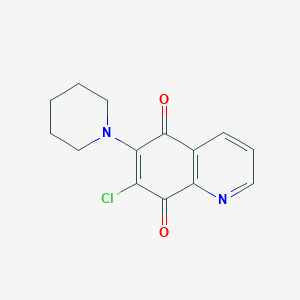
6-Piperidino-7-chloro-5,8-dihydroquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PT-262 is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 6,7-dichloroquinoline-5,8-dione with piperidine in the presence of triethylamine. The reaction is carried out in benzene at room temperature, and the resulting product is purified using flash chromatography with a 50% ethyl acetate/hexanes eluent . The detailed steps are as follows:
Reactants: 6,7-dichloroquinoline-5,8-dione, piperidine, triethylamine.
Solvent: Benzene.
Reaction Conditions: Room temperature, stirring for 5 minutes.
Purification: Flash chromatography using 50% ethyl acetate/hexanes.
Chemical Reactions Analysis
PT-262 undergoes several types of chemical reactions, primarily focusing on its interactions with cellular components:
Oxidation and Reduction: PT-262 induces the loss of mitochondrial membrane potential, leading to mitochondrial dysfunction and apoptosis.
Common Reagents and Conditions: The reactions typically involve concentrations ranging from 2 to 40 μM and incubation times from 4 to 24 hours.
Major Products: The primary products of these reactions are apoptotic cells and inhibited cell proliferation.
Scientific Research Applications
PT-262 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PT-262 involves several key molecular targets and pathways:
Mitochondrial Dysfunction: PT-262 induces the loss of mitochondrial membrane potential, leading to caspase-3 activation and apoptosis.
Inhibition of ERK and CDC2 Phosphorylation: The compound inhibits the phosphorylation of ERK and CDC2 proteins, which are crucial for cell proliferation and survival.
p53-Independent Pathway: PT-262 exerts its effects via a p53-independent pathway, making it effective in both p53-wild type and p53-null lung cancer cells.
Comparison with Similar Compounds
PT-262 is unique in its potent inhibitory effects on ROCK and its ability to induce apoptosis in lung carcinoma cells. Similar compounds include:
6,7-Dichloroquinoline-5,8-dione: A precursor in the synthesis of PT-262.
5,8-Quinolinedione Derivatives: Known for their anticancer activities.
Other ROCK Inhibitors: Compounds that target ROCK but may differ in their specificity and potency.
PT-262 stands out due to its specific inhibition of ERK and CDC2 phosphorylation and its effectiveness in inducing apoptosis via a p53-independent pathway .
Properties
CAS No. |
86811-36-1 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
7-chloro-6-piperidin-1-ylquinoline-5,8-dione |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-12(17-7-2-1-3-8-17)13(18)9-5-4-6-16-11(9)14(10)19/h4-6H,1-3,7-8H2 |
InChI Key |
XBHXHCMFAUSIKK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PT-262; PT 262; PT262; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


